2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is an organic compound that combines a chlorophenyl group, a benzothiazole moiety, and an ester functional group
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is the LasB quorum sensing system of Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can lead to a decrease in their virulence .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the compound’s action is a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a decrease in the bacteria’s pathogenicity, making it easier for the host’s immune system to eliminate the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bacteria, the availability of nutrients, and the physical conditions of the environment can all affect the compound’s ability to inhibit the LasB quorum sensing system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Esterification: The benzothiazole derivative is then reacted with 2-(4-chlorophenyl)-2-oxoacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the ester linkage.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties.
Anticancer Research: Studies have shown that derivatives of benzothiazole exhibit anticancer activity.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes due to its chromophoric properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]oxazol-2-ylthio)acetate: Similar structure but with a benzoxazole ring instead of benzothiazole.
2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]imidazol-2-ylthio)acetate: Contains a benzimidazole ring.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is unique due to the presence of both a chlorophenyl group and a benzothiazole ring, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S2/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-23-17-19-13-3-1-2-4-15(13)24-17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOGTIVADLTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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